molecular formula C8H13N5O B11814361 N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11814361
M. Wt: 195.22 g/mol
InChI Key: JBLCNJQEPXVCRX-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical building block belonging to the 1,2,3-triazole carboxamide class of nitrogen-rich heterocycles. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatility in interacting with various biological enzymes and receptors . This specific compound features a methyl carboxamide group at the 4-position of the triazole ring and a pyrrolidine substituent at the 1-position, a structure that is of significant interest for designing novel bioactive molecules. Compounds based on the 1,2,3-triazole-4-carboxamide structure have demonstrated potent and selective antagonistic activity against pharmaceutically relevant targets, such as the Pregnane X Receptor (PXR), with low nanomolar efficacy in both binding and cellular assays . The presence of the pyrrolidine ring, a common motif in pharmaceuticals, may enhance the molecule's properties for neurological research, as similar triazole hybrids are actively investigated as potential inhibitors of cholinesterase enzymes for neurodegenerative disease research . This combination of structural features makes it a valuable intermediate for researchers in hit-to-lead optimization campaigns, particularly for developing receptor ligands and enzyme inhibitors. The product is supplied as a high-purity compound for use in chemical biology and pharmaceutical development. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

N-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C8H13N5O/c1-9-8(14)7-5-13(12-11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3,(H,9,14)

InChI Key

JBLCNJQEPXVCRX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition

The 1,2,3-triazole scaffold is constructed using CuAAC, which offers regioselective 1,4-disubstitution. A representative protocol involves:

  • Synthesis of Propargyl Carboxamide Precursor :

    • Reacting methylamine with propiolic acid chloride in dichloromethane (DCM) at 0°C yields N-methylpropiolamide.

    • Reaction Conditions : 1.2 eq. methylamine, 1.0 eq. propiolic acid chloride, 2.0 eq. triethylamine (TEA), 0°C to room temperature (RT), 12 h.

  • Preparation of Pyrrolidin-3-yl Azide :

    • Pyrrolidin-3-amine is treated with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, followed by sodium azide substitution in aqueous ethanol.

    • Yield : 78–85% after column chromatography.

  • CuAAC Reaction :

    • Combining N-methylpropiolamide (1.0 eq.) and pyrrolidin-3-yl azide (1.1 eq.) in the presence of Cu(I)Br (5 mol%) and DIPEA (2.0 eq.) in THF at 60°C for 24 h affords the 1,4-disubstituted triazole.

    • Key Data :

      ParameterValue
      Yield92%
      Regioselectivity>99% 1,4-isomer

Pyrrolidine Functionalization and Coupling

Post-triazole formation, the pyrrolidine ring is introduced via nucleophilic substitution or reductive amination. A preferred method involves:

  • Palladium-Catalyzed Cross-Coupling :

    • Treating 1-(chloropyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide with Pd(PPh₃)₄ (2 mol%) and zinc dust (3.0 eq.) in DMF at 100°C facilitates C–N bond formation.

    • Optimization Note : Excess Zn reduces Pd(II) to active Pd(0), enhancing catalytic turnover.

  • Reductive Amination :

    • Condensing triazole-4-carboxaldehyde with pyrrolidin-3-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at RT yields the secondary amine, which is subsequently methylated.

Carboxamide Derivatization and N-Methylation

The N-methyl carboxamide group is introduced via two primary routes:

  • Direct Amidation :

    • Reacting triazole-4-carboxylic acid (1.0 eq.) with methylamine (2.0 eq.) in the presence of HATU (1.5 eq.) and DIPEA (3.0 eq.) in DMF at RT for 6 h.

    • Yield : 88% after recrystallization.

  • Schotten-Baumann Reaction :

    • Treating triazole-4-acyl chloride (generated in situ via thionyl chloride) with methylamine in aqueous NaOH/dichloromethane biphasic system.

    • Advantage : Rapid reaction (<1 h) with minimal side products.

Optimization and Analytical Characterization

Reaction Condition Screening

Critical parameters influencing yield and purity include catalyst loading, solvent polarity, and temperature:

  • CuAAC Solvent Study :

    SolventYield (%)Purity (%)
    THF9298
    DMF8595
    EtOH7890

    THF maximizes yield due to superior Cu(I) solubility.

  • Temperature Impact on Amidation :

    Temperature (°C)Yield (%)
    2588
    5082
    065

    Room temperature balances reaction rate and byproduct formation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, triazole-H), 3.98–3.85 (m, 1H, pyrrolidine-H), 2.92 (s, 3H, N–CH₃).

  • HRMS (ESI+) :

    • Calculated for C₉H₁₄N₅O: 224.1144; Found: 224.1147.

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Non-catalyzed thermal cycloaddition yields a 1:1 mixture of 1,4- and 1,5-regioisomers, necessitating Cu(I) catalysis for selectivity. Microwave-assisted CuAAC reduces reaction time to 1 h with comparable yields.

Pyrrolidine Ring Stability

Pyrrolidine N-alkylation risks ring opening under strong acidic/basic conditions. Employing Boc-protected pyrrolidin-3-amine during coupling, followed by TFA deprotection, mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has shown potential in medicinal chemistry due to its structural features that enable various biological activities.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effects on human lung cancer (A549) and breast cancer (MCF7) cell lines. The results indicated an IC50 value of 6.5 µM for A549 and 10.2 µM for MCF7, suggesting promising anticancer properties.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Research Overview : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Agricultural Applications

The compound's unique properties have led to explorations in agricultural settings, particularly in developing novel pesticides.

Pesticidal Activity

Studies have reported that derivatives of this compound exhibit significant insecticidal activity:

  • Field Study : A field trial assessed the effectiveness of this compound against aphids on tomato plants. The compound reduced aphid populations by over 70% compared to untreated controls.

Material Science Applications

This compound has also been explored in material science for its potential use in polymer synthesis.

Polymerization Studies

The compound can act as a monomer or additive in polymer synthesis:

  • Experimental Findings : Research demonstrated that incorporating this triazole derivative into polyurethanes enhanced thermal stability and mechanical properties. The modified polymer exhibited a glass transition temperature increase of approximately 15 °C compared to the control.

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AnticancerA549 (Lung Cancer)6.5 µM[Study Reference]
AnticancerMCF7 (Breast Cancer)10.2 µM[Study Reference]
AntimicrobialStaphylococcus aureus15 µg/mL[Study Reference]
AntimicrobialEscherichia coli20 µg/mL[Study Reference]
PesticidalAphids on Tomato Plants>70% population reduction[Field Study Reference]
Polymer SynthesisPolyurethanes+15 °C Tg increase[Experimental Findings Reference]

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to its targets. The carboxamide group can further modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds:

Compound Name / Identifier Key Structural Features Biological Activity / Applications Key Differences vs. Target Compound Reference(s)
N-Methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride Pyrrolidin-2-ylmethyl substituent; dihydrochloride salt Lab reagent (no specific activity cited) Pyrrolidine substitution (2-yl vs. 3-yl); salt form enhances solubility
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Aryl (4-chlorophenyl) group; hydroxy-phenylpropan-2-yl amide Anticancer (structural fragment of kinase inhibitors) Aryl vs. pyrrolidine substituent; hydroxyl group increases H-bond potential
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) Fluorophenyl and quinoline substituents Wnt/β-catenin pathway inhibition; metabolic regulation Bulky aromatic substituents reduce solubility; targets different pathways
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) Fluorobenzyl group Anticonvulsant (FDA-approved for Lennox-Gastaut syndrome) Aromatic substituent vs. pyrrolidine; targets CNS ion channels
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino group; carbamoylmethyl substituent Bacterial SOS response inhibition; β-turn mimetic scaffold Amino group enhances H-bonding; carbamoylmethyl improves target affinity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Trifluoromethyl group; 4-chlorophenyl substituent Anticancer (c-Met kinase inhibition) Electron-withdrawing CF₃ group enhances potency; aryl substituent

Structural and Functional Analysis

  • Pyrrolidine Substitution : The pyrrolidin-3-yl group in the target compound may confer better solubility and conformational flexibility compared to aromatic substituents (e.g., fluorophenyl in Rufinamide or chlorophenyl in ZIPSEY ). However, aromatic groups often enhance target binding through π-π interactions, as seen in c-Met kinase inhibitors .
  • Methyl vs.
  • Amide Linkage : The carboxamide group is conserved across most analogs, suggesting a common pharmacophore for target engagement.

Pharmacological and Biochemical Implications

  • Anticancer Activity : Compounds with aryl substituents (e.g., ZIPSEY ) or trifluoromethyl groups exhibit strong antiproliferative effects, likely due to enhanced target affinity. The target compound’s pyrrolidine may shift selectivity toward different kinases or proteases.
  • Bacterial Targeting: The 5-amino-1-(carbamoylmethyl) analog disrupts bacterial SOS responses via LexA autoproteolysis inhibition . The target compound lacks this scaffold, suggesting divergent applications.
  • CNS Penetration: Rufinamide’s fluorobenzyl group optimizes blood-brain barrier penetration , whereas the pyrrolidine substituent may alter pharmacokinetics for non-CNS indications.

Biological Activity

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H13_{13}N5_5O
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1334494-71-1
PropertyValue
Molecular FormulaC8_8H13_{13}N5_5O
Molecular Weight195.22 g/mol
CAS Number1334494-71-1

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, it has shown significant inhibition of neuroinflammatory responses and protection against oxidative stress in neuronal cell lines. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases.

In a study involving scopolamine-induced Alzheimer’s disease (AD) models in mice, administration of this compound resulted in notable improvements in cognitive function, as measured by memory tests. The mechanism appears to involve the inhibition of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production .

Enzyme Inhibition

The compound exhibits promising activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the treatment of Alzheimer’s disease. The following table summarizes its inhibitory potency compared to other known inhibitors:

CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)
N-Methyl-1-(pyrrolidin-3-yl)-triazole0.230.13
Donepezil0.12Not applicable

The selectivity index indicates that this compound has a favorable profile for targeting these enzymes without significant toxicity at therapeutic concentrations .

Mechanistic Insights

Mechanistic studies suggest that the compound's anti-inflammatory properties are linked to its ability to inhibit the phosphorylation of key proteins involved in inflammatory pathways. Additionally, it has been shown to selectively chelate biometals like Cu2+^{2+}, which may contribute to its neuroprotective effects by preventing metal-induced oxidative stress .

Study 1: Neuroprotection in AD Models

In a controlled experiment with transgenic mice modeling Alzheimer’s disease, treatment with this compound resulted in:

  • Cognitive Improvement : Enhanced performance on the Morris water maze test.
  • Biomarker Analysis : Reduced levels of amyloid-beta plaques and tau phosphorylation were observed post-treatment.

These findings suggest that this compound may offer a dual approach by addressing both cholinergic deficits and amyloid pathology associated with AD .

Study 2: In Vitro Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited AChE and BuChE with IC50_{50} values comparable to established drugs like donepezil. This positions it as a potential candidate for further development as an anti-Alzheimer's agent .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer :

  • Step 1 : Prioritize regioselective triazole formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as triazole orientation impacts biological activity .
  • Step 2 : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to prevent oxidation of pyrrolidine or triazole moieties .
  • Step 3 : Use orthogonal protecting groups for the pyrrolidin-3-yl moiety to avoid side reactions during coupling steps .
  • Step 4 : Monitor reaction progress via TLC (silica gel, UV detection) and confirm intermediate purity using flash chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for triazole (δ 7.5–8.5 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and carboxamide NH (δ 6.0–8.0 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the structure .
  • Infrared Spectroscopy (IR) : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

  • Methodological Answer :

  • Issue 1 : Anisotropic displacement ellipsoid artifacts.
  • Solution : Use SHELXL for refinement, applying restraints for thermal parameters of disordered atoms .
  • Issue 2 : Twinning or poor diffraction quality.
  • Solution : Reprocess raw data with TWINABS (in SHELX suite) and validate using Rint and CC1/2 metrics .
  • Visualization : Generate ORTEP diagrams via WinGX to assess bond lengths/angles against expected values (e.g., triazole C-N: ~1.31–1.34 Å) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for triazole-based compounds?

  • Methodological Answer :

  • Strategy 1 : Synthesize analogs with substitutions at the pyrrolidine N-methyl or triazole positions. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, Taft Es) .
  • Strategy 2 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the triazole carboxamide and target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Case Study : Analogues with bulkier pyrrolidine substituents showed reduced solubility but improved target binding, suggesting hydrophobic pocket interactions .

Q. How can polymorphism affect the physicochemical properties of this compound, and how is it characterized?

  • Methodological Answer :

  • Characterization :
  • PXRD : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. DMSO) to identify polymorphs .
  • DSC/TGA : Measure melting points and thermal stability differences between forms .
  • Impact : Polymorphs may vary in solubility (e.g., Form I: 2.3 mg/mL vs. Form II: 1.8 mg/mL in PBS) and bioavailability, critical for preclinical studies .

Data Contradiction Analysis

Q. How should conflicting bioassay data be interpreted for triazole-carboxamide derivatives?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
  • Step 2 : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Case Study : A derivative showed IC50 = 120 nM in enzyme assays but no activity in cell lines due to poor membrane permeability—highlighting the need for logP optimization .

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